2-(cyclopentylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
CAS No.: 2034530-86-2
Cat. No.: VC6568182
Molecular Formula: C17H25N3O2S
Molecular Weight: 335.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034530-86-2 |
|---|---|
| Molecular Formula | C17H25N3O2S |
| Molecular Weight | 335.47 |
| IUPAC Name | 2-cyclopentylsulfanyl-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H25N3O2S/c1-12-9-13(2)19-17(18-12)22-14-7-8-20(10-14)16(21)11-23-15-5-3-4-6-15/h9,14-15H,3-8,10-11H2,1-2H3 |
| Standard InChI Key | JVPIVEWLGBAUJY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CSC3CCCC3)C |
Introduction
Chemical Composition
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IUPAC Name: 2-(cyclopentylsulfanyl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
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Molecular Formula: C15H23N3O2S
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Molecular Weight: Approximately 313.43 g/mol
Structural Features
The compound contains:
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A cyclopentylthio group attached to the ethanone backbone.
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A pyrrolidine ring substituted with a (4,6-dimethylpyrimidin-2-yloxy) group.
Key Functional Groups
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Thioether (-S-): Contributes to lipophilicity and potential bioactivity.
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Pyrimidine Ring: Commonly found in biologically active molecules, including antiviral and anticancer agents.
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Ketone (-C=O): A reactive site for further chemical modifications.
Synthesis
The synthesis of this compound likely involves:
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Functionalization of a pyrrolidine derivative with a pyrimidine moiety via ether linkage.
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Introduction of the cyclopentylthio group through nucleophilic substitution or thiolation reactions.
Analytical Techniques
Characterization methods for such compounds typically include:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify specific functional groups like ketones and ethers.
Medicinal Chemistry
Compounds with similar structures are often investigated for:
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Antiviral Activity: The pyrimidine ring is a known pharmacophore in antiviral drugs.
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Antioxidant Properties: Thioether-containing compounds may exhibit radical scavenging activity.
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Enzyme Inhibition: The ketone group could interact with enzyme active sites, making it a candidate for drug development.
Drug Design
The combination of a lipophilic cyclopentyl group and polar functional groups suggests good membrane permeability, which is crucial for bioavailability in drug candidates.
Related Studies
While no direct studies on this specific compound were identified, structurally related compounds have shown:
Limitations
Further research is needed to evaluate:
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Biological activity through in vitro and in vivo assays.
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Toxicological profiles to ensure safety for therapeutic use.
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